molecular formula C13H10N2O6 B11941724 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene CAS No. 14594-70-8

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

Cat. No.: B11941724
CAS No.: 14594-70-8
M. Wt: 290.23 g/mol
InChI Key: SKMIDTLZYXSDBU-UHFFFAOYSA-N
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Description

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene is an organic compound with the molecular formula C13H10N2O6 It is characterized by the presence of nitro groups and a phenoxy methoxy linkage

Preparation Methods

The synthesis of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene typically involves the reaction of 4-nitrophenol with formaldehyde and subsequent nitration. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, leading to the formation of amine derivatives.

    Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include acids, bases, and other organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c16-14(17)10-1-5-12(6-2-10)20-9-21-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIDTLZYXSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343810
Record name 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14594-70-8
Record name 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-NITROPHENOXY)METHANE
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